3-[(2,6-dichlorobenzyl)sulfanyl]-5-(furan-2-yl)-4-methyl-4H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2,6-dichlorobenzyl)sulfanyl]-5-(furan-2-yl)-4-methyl-4H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with a furan ring, a methyl group, and a 2,6-dichlorobenzylthio group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,6-dichlorobenzyl)sulfanyl]-5-(furan-2-yl)-4-methyl-4H-1,2,4-triazole typically involves the following steps:
Formation of the triazole ring: This can be achieved by cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents.
Introduction of the furan ring: This step involves the reaction of the triazole intermediate with a furan derivative under suitable conditions.
Attachment of the 2,6-dichlorobenzylthio group: This is usually done by reacting the triazole-furan intermediate with 2,6-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
3-[(2,6-dichlorobenzyl)sulfanyl]-5-(furan-2-yl)-4-methyl-4H-1,2,4-triazole can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under suitable conditions to modify the triazole ring or other functional groups.
Substitution: The chlorine atoms in the 2,6-dichlorobenzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Modified triazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(2,6-dichlorobenzyl)sulfanyl]-5-(furan-2-yl)-4-methyl-4H-1,2,4-triazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(2,6-dichlorobenzyl)sulfanyl]-5-(furan-2-yl)-4-methyl-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or proteins, leading to its observed biological effects. The exact molecular targets and pathways involved would depend on the specific application and biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
3-[(2,6-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole: Lacks the furan ring but has similar structural features.
5-(furan-2-yl)-4-methyl-4H-1,2,4-triazole: Lacks the 2,6-dichlorobenzylthio group but retains the furan and triazole rings.
Uniqueness
3-[(2,6-dichlorobenzyl)sulfanyl]-5-(furan-2-yl)-4-methyl-4H-1,2,4-triazole is unique due to the presence of both the furan ring and the 2,6-dichlorobenzylthio group, which may contribute to its distinct biological activities and chemical properties.
Properties
IUPAC Name |
3-[(2,6-dichlorophenyl)methylsulfanyl]-5-(furan-2-yl)-4-methyl-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N3OS/c1-19-13(12-6-3-7-20-12)17-18-14(19)21-8-9-10(15)4-2-5-11(9)16/h2-7H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFDZWAAVSMRMFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=C(C=CC=C2Cl)Cl)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.